molecular formula C11H10BrN3O B112177 2-Amino-3-benzyloxy-5-bromopyrazine CAS No. 187973-44-0

2-Amino-3-benzyloxy-5-bromopyrazine

Cat. No.: B112177
CAS No.: 187973-44-0
M. Wt: 280.12 g/mol
InChI Key: FZVIPEDIQULQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-benzyloxy-5-bromopyrazine is a useful research compound. Its molecular formula is C11H10BrN3O and its molecular weight is 280.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-3-phenylmethoxypyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O/c12-9-6-14-10(13)11(15-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVIPEDIQULQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=CN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444488
Record name 3-(Benzyloxy)-5-bromopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187973-44-0
Record name 3-(Benzyloxy)-5-bromopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

NaH as a 60% dispersion in mineral oil (31.63 mg, 0.7908 mmol) was added to a solution of benzyl alcohol (85.52 mg, 81.84 μL, 0.7908 mmol) in THF (4 mL). After stirring at ambient temperature for 5 minutes, 3,5-dibromopyrazin-2-amine (100 mg, 0.3954 mmol) was added and the mixture was stirred for 1 hour at ambient temperature then heated at 80° C. under microwave conditions for 15 minutes. The reaction mixture was cooled to ambient temperature, concentrated in vacuo and used directly in the next step without further purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
31.63 mg
Type
reactant
Reaction Step One
Quantity
81.84 μL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

NaH, 60% in oil (36.98 mg, 0.9247 mmol) was added to a solution of phenylmethanol (100 mg, 0.9247 mmol) in THF (5 mL). The mixture was stirred at ambient temperature for 20 minutes and then 3,5-dibromopyrazin-2-amine (116.9 mg, 0.4624 mmol) was added and the reaction mixture heated under microwave conditions for 20 minutes at 80° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
36.98 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
116.9 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-benzyloxy-5-bromopyrazine
Reactant of Route 2
Reactant of Route 2
2-Amino-3-benzyloxy-5-bromopyrazine
Reactant of Route 3
Reactant of Route 3
2-Amino-3-benzyloxy-5-bromopyrazine
Reactant of Route 4
2-Amino-3-benzyloxy-5-bromopyrazine
Reactant of Route 5
Reactant of Route 5
2-Amino-3-benzyloxy-5-bromopyrazine
Reactant of Route 6
Reactant of Route 6
2-Amino-3-benzyloxy-5-bromopyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.